![molecular formula C20H22F2N2O3S B2744152 2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 942003-35-2](/img/structure/B2744152.png)
2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 2,5-difluoro substitution on the benzene ring and the isopentyl-2-oxo substitution on the tetrahydroquinoline ring would likely have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the cyclic structure would all play a role .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of benzenesulfonamide derivatives, including those with tetrahydroquinoline moieties, has been a significant area of research due to their potential biological activities. For instance, Grudova et al. (2020) reported the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, emphasizing the importance of F⋯O interactions in their structural analysis (Grudova et al., 2020). Similarly, research on the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as antitumor agents highlights the diverse applications of these compounds in medicinal chemistry (Alqasoumi et al., 2010).
Biological and Pharmacological Applications
Beyond synthesis and structural elucidation, benzenesulfonamide derivatives have been explored for their biological and pharmacological potential. One study investigated the anticancer activity of novel trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety, showcasing their in vitro efficacy against various cancer cell lines and suggesting mechanisms of action through molecular docking (Al-Dosari et al., 2013). Another significant area of interest has been the inhibition of human carbonic anhydrases by sulfonamide derivatives, with research demonstrating the potent inhibitory effects of such compounds on enzyme activity, which has implications for therapeutic applications (Dudutienė et al., 2013).
Chemical Behavior and Molecular Interactions
Studies on the chemical behavior and molecular interactions of benzenesulfonamide derivatives further highlight the compound's research applications. For example, the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings were reported by Dayan et al. (2013), indicating their catalytic potential in transfer hydrogenation reactions (Dayan et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,5-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3S/c1-13(2)9-10-24-18-7-5-16(11-14(18)3-8-20(24)25)23-28(26,27)19-12-15(21)4-6-17(19)22/h4-7,11-13,23H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEWNHYEXUQEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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